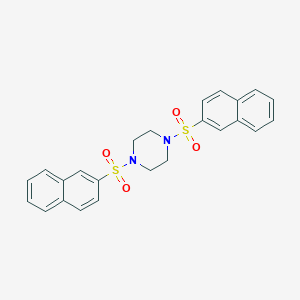

1,4-Bis(2-naphthylsulfonyl)piperazine

Description

Properties

Molecular Formula |

C24H22N2O4S2 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

1,4-bis(naphthalen-2-ylsulfonyl)piperazine |

InChI |

InChI=1S/C24H22N2O4S2/c27-31(28,23-11-9-19-5-1-3-7-21(19)17-23)25-13-15-26(16-14-25)32(29,30)24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |

InChI Key |

VKMRIXLRGPESPU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Sulfonyl and aryl groups (e.g., naphthyl) enhance thermal and chemical stability compared to alkyl or amine substituents. For example, 1,4-Bis(trimethylsilyl)piperazine exhibits utility in high-temperature CVD processes due to its thermal resilience .

- Synthetic Efficiency : Methacryloyl derivatives like NBMP achieve moderate yields (72%) via solvent-free condensation, highlighting greener synthetic routes . In contrast, chlorodithiolone derivatives require precise stoichiometry for selective synthesis .

Key Observations :

- Antitumor Activity: Derivatives with electron-deficient groups (e.g., dithiocarboxy or chlorodithiolone) show pronounced antitumor effects. For instance, compound 4d in inhibits HL-60 leukemia cells by 90% at 10 μM .

- Kinase Inhibition: Thiazole- and dithiolone-substituted piperazines (e.g., ) demonstrate nanomolar kinase inhibition, suggesting sulfonyl-naphthyl analogs might target similar pathways .

Physicochemical and Application Comparisons

Key Observations :

- Solubility Trends : Hydrophilic substituents (e.g., hydroxyethyl) improve aqueous solubility, critical for pharmaceutical formulations . Conversely, hydrophobic groups like trimethylsilyl or naphthyl enhance compatibility with organic matrices .

- Polymer Chemistry: Methacryloyl derivatives serve as monomers for functional polymers, whereas sulfonyl-naphthyl analogs may stabilize polymeric networks via π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.